2-[(4-Methylpiperidin-1-YL)methyl]aniline
Description
2-[(4-Methylpiperidin-1-YL)methyl]aniline (CAS: 1016752-31-0) is a secondary amine featuring a 4-methylpiperidine moiety linked via a methylene group to an aniline ring. Its molecular weight is 220.34 g/mol, and it is synthesized for applications in medicinal chemistry, particularly as a precursor for bioactive molecules. For instance, it serves as a critical starting material in the synthesis of 4-fluoro-N-(2-(4-methylpiperidin-1-yl)phenyl)benzamide (TG6–133-1), a positive allosteric modulator of the prostaglandin EP2 receptor . The compound’s structural flexibility allows modifications at both the piperidine and aniline moieties, enabling exploration of structure-activity relationships (SAR) in drug discovery.
Propriétés
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGMKBBTRNUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpiperidin-1-YL)methyl]aniline typically involves the reaction of 4-methylpiperidine with benzyl chloride, followed by a reductive amination process. The general steps are as follows:
Formation of the Intermediate: 4-Methylpiperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate 4-methylpiperidin-1-ylmethyl chloride.
Reductive Amination: The intermediate is then subjected to reductive amination with aniline in the presence of a reducing agent like sodium cyanoborohydride to yield 2-[(4-Methylpiperidin-1-YL)methyl]aniline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(4-Methylpiperidin-1-YL)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of 2-[(4-Methylpiperidin-1-YL)methyl]aniline.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives such as nitroaniline, sulfoaniline, and haloaniline.
Applications De Recherche Scientifique
2-[(4-Methylpiperidin-1-YL)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpiperidin-1-YL)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Piperidine-Substituted Anilines
Positional Isomers of the Methyl Group
- 2-[(3-Methylpiperidin-1-YL)methyl]aniline (CAS: 1016679-71-2): This positional isomer shifts the methyl group to the 3-position of the piperidine ring. While its molecular weight (220.34 g/mol) is identical to the target compound, steric and electronic differences may alter receptor binding.
4-[(3-Methylpiperidin-1-YL)sulfonyl]aniline (CAS: 109069-00-3):
Replacing the methylene linker with a sulfonyl group introduces polarity, increasing molecular weight to 254.34 g/mol. The 3-methylpiperidine substitution further modifies steric interactions, making this compound more suited for applications requiring enhanced solubility or distinct pharmacophore geometry .
Substitutions on the Aniline Ring
3-Bromo-2-[(4-methylpiperidin-1-YL)methyl]aniline (CAS: 1097819-18-5):
A bromine atom at the 3-position of the aniline ring increases molecular weight to 299.22 g/mol. This bulky substituent may enhance steric hindrance, limiting conformational flexibility but improving binding specificity in certain targets, such as kinase inhibitors .2-(4-Methylpiperidin-1-YL)-5-nitroaniline (CAS: 188604-99-1):
The nitro group at the 5-position introduces strong electron-withdrawing effects, reducing basicity of the aniline NH2 group. This modification could shift reactivity toward electrophilic substitution or alter redox properties in catalytic applications .
Sulfonyl-Linked Analogs
- 4-[(4-Methylpiperidin-1-YL)sulfonyl]aniline (CAS: 314285-39-7): With a sulfonyl bridge replacing the methylene group, this compound (MW: 254.34 g/mol) exhibits improved solubility in chloroform and methanol . The sulfonyl group’s electronegativity may enhance hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites.
4-(Piperidin-1-YLsulfonyl)aniline (CAS: 6336-68-1):
The absence of a methyl group on the piperidine ring reduces hydrophobicity compared to 4-methyl derivatives. This could lower membrane permeability but improve aqueous solubility for in vitro assays .
Tertiary Amine Derivatives
- 4-{4-[(Dimethylamino)methyl]piperidin-1-YL}aniline (CAS: AGN-PC-09WD9V): The dimethylamino group introduces a tertiary amine, increasing basicity and solubility. Such derivatives are often employed in chelation or as intermediates for cationic ligands .
Structural and Functional Data Table
Activité Biologique
2-[(4-Methylpiperidin-1-YL)methyl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Biological Activity Overview
Research indicates that 2-[(4-Methylpiperidin-1-YL)methyl]aniline exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of multiple bacterial strains, suggesting its potential as an antimicrobial agent.
- Antitumor Activity : In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines.
Antitumor Activity
The antitumor effects of 2-[(4-Methylpiperidin-1-YL)methyl]aniline have been evaluated against several cancer cell lines, with the following results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings highlight the compound's potential in developing novel anticancer therapies. The proposed mechanisms for its antitumor activity include:
- Inhibition of Efflux Pumps : The compound may reverse multidrug resistance (MDR) by blocking efflux pumps in cancer cells.
- Interference with Cell Signaling Pathways : It is suggested that this compound modulates critical signaling pathways involved in cell survival and proliferation.
The mechanism by which 2-[(4-Methylpiperidin-1-YL)methyl]aniline exerts its effects involves interaction with various molecular targets, such as enzymes and receptors. The presence of both piperidine and aniline groups enhances its reactivity and interaction with biological systems.
Case Studies
Several studies have investigated the pharmacological properties of this compound:
- Study on Antimicrobial Properties : A study demonstrated that 2-[(4-Methylpiperidin-1-YL)methyl]aniline exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential for therapeutic use in treating infections.
- Cancer Cell Line Study : Research involving the A549 lung cancer cell line showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, further supporting its anticancer potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
